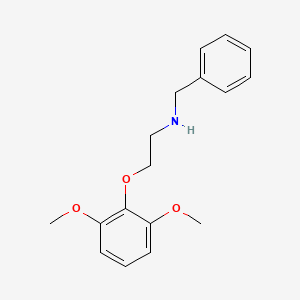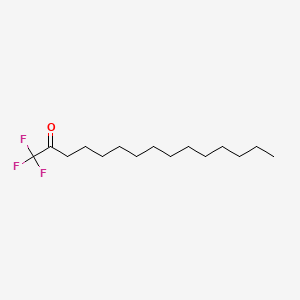
3,4-Diamino-9,10-dioxoanthracene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diamino-9,10-dioxoanthracene-1,2-dicarbonitrile is a chemical compound with the molecular formula C16H8N4O2. It is a derivative of anthraquinone, characterized by the presence of amino and cyano groups. This compound is known for its applications in the synthesis of dyes and pigments, as well as its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Diamino-9,10-dioxoanthracene-1,2-dicarbonitrile can be synthesized from 1,4-diaminoanthraquinone-2-sulfonic acid or 1,4-diaminoanthraquinone-2,3-disulfonic acid. The reaction involves the use of sodium cyanide in an aqueous alkaline solution or in amides .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as mentioned above. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonic derivatives, while reduction can produce hydroquinone derivatives .
科学研究应用
3,4-Diamino-9,10-dioxoanthracene-1,2-dicarbonitrile has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3,4-Diamino-9,10-dioxoanthracene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . Additionally, its antibacterial and antifungal activities are thought to result from the disruption of microbial cell membranes and inhibition of essential enzymes .
相似化合物的比较
- 1,4-Diamino-2,3-dicyanoanthraquinone
- 1,4-Diamino-9,10-dioxoanthracene-2,3-dicarbonitrile
- 1,4-Diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenedicarbonitrile
Comparison: 3,4-Diamino-9,10-dioxoanthracene-1,2-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For example, its position of amino and cyano groups can influence its interaction with biological targets and its effectiveness as a dye intermediate .
属性
分子式 |
C16H8N4O2 |
|---|---|
分子量 |
288.26 g/mol |
IUPAC 名称 |
3,4-diamino-9,10-dioxoanthracene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H8N4O2/c17-5-9-10(6-18)13(19)14(20)12-11(9)15(21)7-3-1-2-4-8(7)16(12)22/h1-4H,19-20H2 |
InChI 键 |
RHIORURLJINXIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3C#N)C#N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B15287928.png)





![4-[2-(2-Amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)ethyl]benzoic acid](/img/structure/B15287982.png)

![2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B15287988.png)




